Cas no 71463-40-6 (N-(5-hydroxy-2-methylphenyl)acetamide)

N-(5-hydroxy-2-methylphenyl)acetamide is a phenolic acetamide derivative with potential applications in pharmaceutical and chemical research. Its structure features a hydroxyl group at the 5-position and a methyl group at the 2-position of the phenyl ring, conferring unique reactivity and solubility properties. This compound may serve as an intermediate in the synthesis of analgesics, anti-inflammatory agents, or other biologically active molecules. Its moderate polarity and functional group compatibility make it suitable for further derivatization or as a reference standard in analytical studies. The presence of both hydroxyl and acetamide moieties allows for selective modifications, enhancing its utility in targeted chemical transformations.
N-(5-hydroxy-2-methylphenyl)acetamide structure
71463-40-6 structure
Product Name:N-(5-hydroxy-2-methylphenyl)acetamide
CAS No:71463-40-6
MF:C9H11NO2
MW:165.189142465591
CID:570591
PubChem ID:3018138
Update Time:2025-05-22

N-(5-hydroxy-2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-hydroxy-2-methylphenyl)acetamide
    • Acetamide,N-(5-hydroxy-2-methylphenyl)-
    • N-(5-Hydroxy-2-methylphenyl)ethanimidic acid
    • SCHEMBL8016782
    • 71463-40-6
    • EINECS 275-478-9
    • 5'-hydroxy-2'-methylacetanilide
    • DTXSID70991875
    • MHQYNOHBRKPLGX-UHFFFAOYSA-N
    • NS00062137
    • Inchi: 1S/C9H11NO2/c1-6-3-4-8(12)5-9(6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
    • InChI Key: MHQYNOHBRKPLGX-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C)=C(C=1)NC(C)=O

Computed Properties

  • Exact Mass: 165.07903
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 22
  • XLogP3: nothing
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

N-(5-hydroxy-2-methylphenyl)acetamide Pricemore >>

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Additional information on N-(5-hydroxy-2-methylphenyl)acetamide

Comprehensive Overview of N-(5-hydroxy-2-methylphenyl)acetamide (CAS No. 71463-40-6): Properties, Applications, and Research Insights

N-(5-hydroxy-2-methylphenyl)acetamide (CAS No. 71463-40-6), a specialized organic compound, has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This acetamide derivative features a hydroxyl group at the 5-position and a methyl group at the 2-position of the phenyl ring, which contribute to its reactivity and potential applications. Researchers often explore its role as an intermediate in synthesizing more complex molecules, particularly in drug discovery and medicinal chemistry.

The compound's molecular formula, C9H11NO2, and molecular weight of 165.19 g/mol make it a versatile building block for organic synthesis. Its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) enhances its utility in laboratory settings. Recent studies highlight its potential as a precursor for anti-inflammatory agents and antioxidant compounds, aligning with growing consumer interest in natural-derived therapeutics and sustainable chemistry.

In the context of green chemistry, N-(5-hydroxy-2-methylphenyl)acetamide has been investigated for its eco-friendly synthesis routes. Researchers are optimizing methods to reduce waste and energy consumption during production, addressing the global demand for sustainable chemical processes. This aligns with trends in biodegradable materials and circular economy initiatives, which dominate current scientific discourse.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound. Its UV-Vis absorption profile around 270–290 nm makes it suitable for photochemical studies, a hot topic in photodynamic therapy research. Users frequently search for "CAS 71463-40-6 solubility" or "N-(5-hydroxy-2-methylphenyl)acetamide synthesis," reflecting practical concerns in laboratory workflows.

Beyond pharmaceuticals, this compound shows promise in material science, particularly in designing functional polymers with tailored thermal stability. Its phenolic hydroxyl group enables covalent bonding with other monomers, a feature exploited in smart material development. Such applications resonate with industries focusing on advanced coatings and biocompatible surfaces.

Quality control protocols for 71463-40-6 emphasize chromatographic purity (>98%) and strict residual solvent limits, meeting ICH guidelines. These standards address frequent queries about "CAS 71463-40-6 supplier specifications" and "pharmaceutical-grade acetamides." The compound's stability under nitrogen atmosphere—another common search term—makes it suitable for long-term storage in research settings.

Emerging studies explore the structure-activity relationship (SAR) of this acetamide derivative, particularly its hydrogen-bonding capacity and electron-donating effects. These investigations answer trending questions about "bioactive phenol derivatives" and "non-toxic chemical intermediates." Such research supports the compound's growing reputation in precision medicine and targeted drug delivery systems.

In conclusion, N-(5-hydroxy-2-methylphenyl)acetamide represents a multifaceted compound bridging organic chemistry, pharmacology, and materials engineering. Its evolving applications—from small-molecule drugs to polymeric nanomaterials—position it as a compound of enduring scientific and industrial relevance. Ongoing research continues to uncover new dimensions of its utility, ensuring its place in cutting-edge chemical innovation.

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